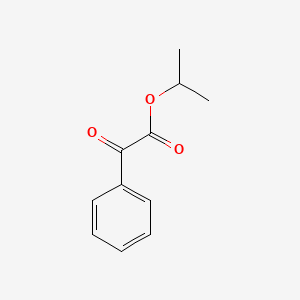

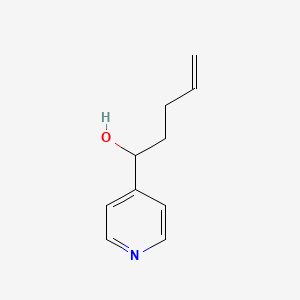

![molecular formula C23H30N4O2 B1625860 1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone CAS No. 95182-50-6](/img/structure/B1625860.png)

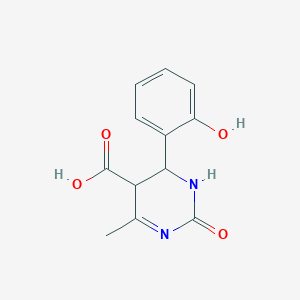

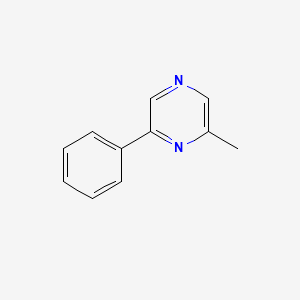

1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone

货号 B1625860

CAS 编号:

95182-50-6

分子量: 394.5 g/mol

InChI 键: KMIIRMKLQKPOAL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

The compound “1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a methoxyphenyl group, which is a common substituent in organic chemistry .

Chemical Reactions Analysis

Again, without specific information, it’s hard to comment on the chemical reactions this compound might undergo. Piperazines can act as bidentate ligands in coordination chemistry, and the methoxyphenyl group might undergo reactions typical of aromatic ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperazines are generally soluble in water and have a high boiling point due to their ability to form hydrogen bonds .安全和危害

未来方向

属性

CAS 编号 |

95182-50-6 |

|---|---|

产品名称 |

1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone |

分子式 |

C23H30N4O2 |

分子量 |

394.5 g/mol |

IUPAC 名称 |

1-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one |

InChI |

InChI=1S/C23H30N4O2/c1-18(2)26-16-17-27(23(26)28)21-6-4-19(5-7-21)24-12-14-25(15-13-24)20-8-10-22(29-3)11-9-20/h4-11,18H,12-17H2,1-3H3 |

InChI 键 |

KMIIRMKLQKPOAL-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |

规范 SMILES |

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

To a slurry of N-[4-[4-(4-methoxyphenyl)-1-piperazinyl]-phenyl]-N′-2-methylethyl-N′-[2-hydroxyethyl]urea (Formula Va, 35.0 mmol, 14.4 g) in tetrahydrofuran (600 mL) was added potassium tert-butoxide (123.0 mmol, 11.2 g). The reaction vessel was cooled in an ice bath and a tetrahydrofuran (200 mL) solution of p-toluenesulfonyl chloride (57.0 mmol, 10.9 g) was added over a period of 0.5 hours. The resulting beige mixture was allowed to stir at ambient temperature for 14 hours before addition of water (200 mL). The mixture was filtered and the product was washed with water (200 mL) and dried. A white powder of 1-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-oxoimidazolidine (10.6 g) was obtained in 77% overall yield from 4-[4-(4-methoxyphenyl)-1-piperazinyl]benzenamine. 1H NMR (400 MHz, CDCl3) δ 7.46 (d, J=9.2 Hz, 2 H, Ar), 6.96 (d, J=9.2 Hz, 2 H, Ar), 6.95 (d, J=9.2 Hz, 2 H, Ar), 6.86 (d, J=9.2 Hz, 2 H, Ar), 4.30-4.20 (m, 1 H, CH), 3.76 (s, 3 H, OCH3), 3.82-3.72 (m, 2 H, CH2), 3.45-3.38 (m, 2 H, CH2), 3.32-3.20 (m, 8 H, CH2). The product was shown by HPLC retention time and NMR spectroscopy to be identical to an authentic standard prepared by the literature procedure. More importantly, the product of the present invention was demonstrated by HPLC to be purer (99.97 area %) relative to that of material prepared by the literature procedure (99.39 area %). Furthermore the product of the present invention did not contain the impurity which may negatively impact the quality of Pramiconazole, and which was present in material prepared by the literature procedure.

Name

N-[4-[4-(4-methoxyphenyl)-1-piperazinyl]-phenyl]-N′-2-methylethyl-N′-[2-hydroxyethyl]urea

Quantity

14.4 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。